molecular formula C7H15ClS B160360 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane CAS No. 126823-30-1

1-[(2-Chloroethyl)sulfanyl]-3-methylbutane

Cat. No. B160360
M. Wt: 166.71 g/mol
InChI Key: QVORVXJRTWLNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chloroethyl)sulfanyl]-3-methylbutane, also known as S-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of alkylating agents, which are commonly used in cancer treatment. S-2 has shown promising results in preclinical studies as an anticancer agent, making it a topic of interest in the field of oncology.

Mechanism Of Action

1-[(2-Chloroethyl)sulfanyl]-3-methylbutane exerts its anticancer effects by alkylating DNA, which leads to DNA damage and ultimately cell death. This mechanism of action is similar to other alkylating agents used in cancer treatment, such as cisplatin and cyclophosphamide. However, 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane has been found to be more selective in its cytotoxicity, meaning that it targets cancer cells more specifically than normal cells.

Biochemical And Physiological Effects

In addition to its anticancer properties, 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This suggests that 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane may have potential as a treatment for neurological disorders, such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane in lab experiments is its potent anticancer activity. This allows researchers to study the effects of the compound on cancer cells in vitro and in vivo. However, one limitation is that 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane is a highly reactive compound that can cause DNA damage in normal cells as well as cancer cells. This can make it difficult to determine the specific effects of 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane on cancer cells alone.

Future Directions

There are several potential future directions for research on 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane. One area of interest is the development of combination therapies that include 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane and other anticancer agents. Another area of interest is the use of 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane in the treatment of drug-resistant cancers. Additionally, further research is needed to determine the potential use of 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane in the treatment of neurological disorders, such as Alzheimer's disease.

Synthesis Methods

1-[(2-Chloroethyl)sulfanyl]-3-methylbutane can be synthesized through a multistep process that involves the reaction of 3-methyl-1-butene with thionyl chloride, followed by the reaction with sodium sulfide to form 1-(sulfanyl)-3-methylbutane. The final step involves the reaction of 1-(sulfanyl)-3-methylbutane with 2-chloroethyl chloride to form 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane.

Scientific Research Applications

1-[(2-Chloroethyl)sulfanyl]-3-methylbutane has been extensively studied for its potential use in cancer treatment. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for combination therapy with other anticancer agents.

properties

CAS RN

126823-30-1

Product Name

1-[(2-Chloroethyl)sulfanyl]-3-methylbutane

Molecular Formula

C7H15ClS

Molecular Weight

166.71 g/mol

IUPAC Name

1-(2-chloroethylsulfanyl)-3-methylbutane

InChI

InChI=1S/C7H15ClS/c1-7(2)3-5-9-6-4-8/h7H,3-6H2,1-2H3

InChI Key

QVORVXJRTWLNDC-UHFFFAOYSA-N

SMILES

CC(C)CCSCCCl

Canonical SMILES

CC(C)CCSCCCl

synonyms

1-[(2-Chloroethyl)sulfanyl]-3-methylbutane

Origin of Product

United States

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